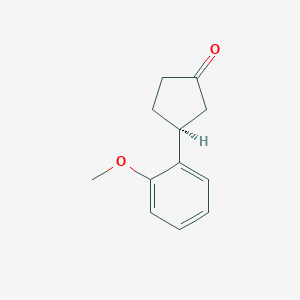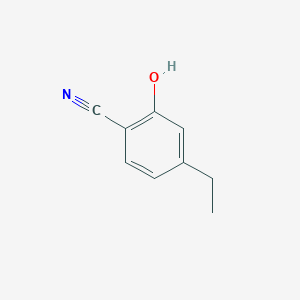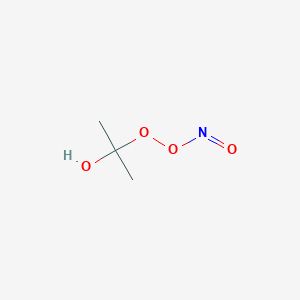
1,2-Dibromo-1-chloroprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromo-1-chloroprop-1-ene is an organic compound with the molecular formula C3H4Br2Cl It is a member of the halogenated alkenes family, characterized by the presence of both bromine and chlorine atoms attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-1-chloroprop-1-ene can be synthesized through the halogenation of propenes. One common method involves the addition of bromine and chlorine to propene under controlled conditions. The reaction typically proceeds via an electrophilic addition mechanism, where the double bond of propene reacts with bromine and chlorine sources to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using large-scale halogenation reactors. The process involves the continuous feeding of propene, bromine, and chlorine into the reactor, where the reaction takes place under optimized temperature and pressure conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-1-chloroprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The double bond in the compound can react with electrophiles, leading to the formation of addition products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.
Elimination Reactions: Strong bases like potassium hydroxide or sodium ethoxide are typically used.
Addition Reactions: Electrophiles such as hydrogen halides or halogens are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted alkenes and alkynes.
Elimination Reactions: The major product is typically a less substituted alkene.
Addition Reactions: The products are usually dihalogenated alkanes or haloalkanes.
Scientific Research Applications
1,2-Dibromo-1-chloroprop-1-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex halogenated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-dibromo-1-chloroprop-1-ene involves its interaction with nucleophiles and electrophiles. The compound’s halogen atoms make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
Comparison with Similar Compounds
1,2-Dibromo-1-chloroprop-1-ene can be compared with other halogenated alkenes, such as:
1,2-Dibromoethane: Similar in structure but lacks the chlorine atom.
1,2-Dichloropropene: Contains two chlorine atoms instead of bromine.
1,2-Dibromopropane: A saturated analogue with no double bond.
The uniqueness of this compound lies in its combination of bromine and chlorine atoms, which imparts distinct reactivity and properties compared to its analogues.
Properties
CAS No. |
143089-09-2 |
|---|---|
Molecular Formula |
C3H3Br2Cl |
Molecular Weight |
234.32 g/mol |
IUPAC Name |
1,2-dibromo-1-chloroprop-1-ene |
InChI |
InChI=1S/C3H3Br2Cl/c1-2(4)3(5)6/h1H3 |
InChI Key |
YUGKELIDLMPXKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(Cl)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane]](/img/structure/B12544070.png)

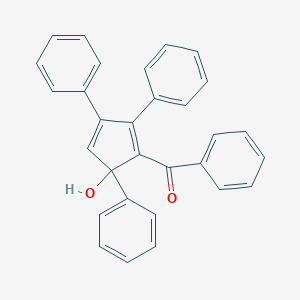
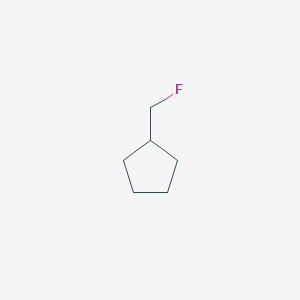
![2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde](/img/structure/B12544085.png)
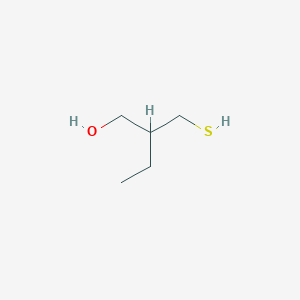

![3,3',7,7'-Tetra(phenanthren-9-yl)-5,5'-spirobi[dibenzo[b,d]silole]](/img/structure/B12544113.png)

![3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol](/img/structure/B12544124.png)

